
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide typically involves the formation of the imidazole ring followed by the attachment of the octadecylprop-2-enamide group. One common method for synthesizing imidazole derivatives involves the reaction of glyoxal and ammonia, which forms the imidazole ring . The octadecylprop-2-enamide group can be introduced through a series of reactions involving the appropriate alkylation and amidation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the double bonds or the imidazole ring itself.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
科学的研究の応用
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a bioactive molecule, interacting with biological targets such as enzymes or receptors.
Medicine: It could be explored for its therapeutic potential, including antimicrobial, antifungal, or anticancer activities.
作用機序
The mechanism of action of 3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzyme active sites, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
類似化合物との比較
Similar Compounds
1H-imidazole: A simpler imidazole derivative with broad applications in chemistry and biology.
2-(1H-imidazol-1-yl)ethanol: An imidazole derivative with a hydroxyl group, used in various chemical syntheses.
4-methyl-1H-imidazole: A methyl-substituted imidazole with distinct chemical properties.
Uniqueness
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide is unique due to its long alkyl chain, which imparts specific physical and chemical properties. This structural feature may enhance its solubility in non-polar solvents and its ability to interact with lipid membranes, distinguishing it from other imidazole derivatives.
特性
CAS番号 |
58864-60-1 |
|---|---|
分子式 |
C24H43N3O |
分子量 |
389.6 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)-N-octadecylprop-2-enamide |
InChI |
InChI=1S/C24H43N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-24(28)19-18-23-21-25-22-27-23/h18-19,21-22H,2-17,20H2,1H3,(H,25,27)(H,26,28) |
InChIキー |
NBWDLMHVRQAJFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C=CC1=CN=CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



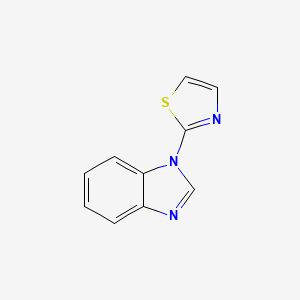
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
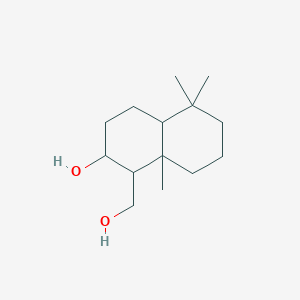
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)

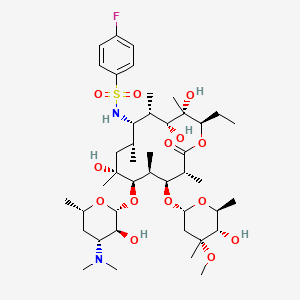



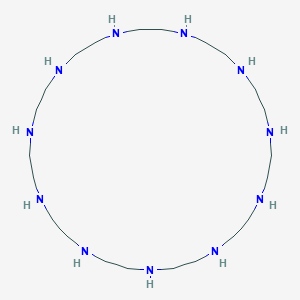
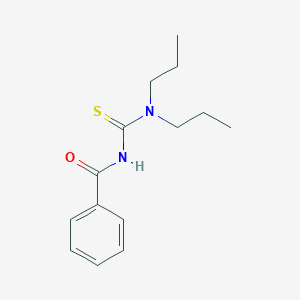
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)

